3,4-Dichloroaniline-d2
Overview
Description
3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides . It is a metabolite of a commonly applied herbicide, 3,4-dichloropropionanilide or propanil .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .
Chemical Reactions Analysis
3,4-Dichloroaniline (34DCA) is a major metabolite of phenylurea herbicides and causes environmental contamination due to its toxicity and recalcitrant properties . The toxicity of DCA varies with the type and concentration of two-dimensional nanomaterials (TDNMs), as well as the species .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloroaniline include a boiling point of 272 °C and a melting point of 69-71 °C .
Scientific Research Applications
Summary of the Application
3,4-Dichloroaniline (34DCA), a major metabolite of phenylurea herbicides, causes environmental contamination due to its toxicity and recalcitrant properties . The bacterium Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 34DCA .
Methods of Application
The study aimed to identify and characterize the 34DCA degradation gene cluster responsible for the conversion of 34DCA to 4,5-dichlorocatechol in the strain GFJ2 . Genome analysis revealed one chromosome and seven plasmids in GFJ2, comprising 21, 75, and 3309 copies of rRNA, 75 tRNA, and protein-encoding genes, respectively .
Results or Outcomes
A gene cluster responsible for 34DCA degradation was identified, comprising dcdA, dcdB, and dcdC, which encode dioxygenase, flavin reductase, and aldehyde dehydrogenase, respectively . Deletion mutants of dcdA and dcdB lost 34DCA degradation ability, confirming their importance in 34DCA utilization in GFJ2 .
Algae-based Removal
Summary of the Application
3,4-Dichloroaniline (3,4-DCA) is widely used in the synthesis of dyes, textiles, and herbicides, and is toxic to living organisms . The study investigated the capability of green algae in degrading and removing 3,4-DCA in water .
Methods of Application
An environmentally ubiquitous green alga Chlorella pyrenoidosa was isolated from a fresh aquatic environment . The unicellular alga was incubated with 3,4-DCA at a concentration of 4.6 μg/mL in water .
Results or Outcomes
A removal percentage of 78.4% was obtained over a 7-day period . Two major metabolites with less toxicity were identified as 3,4-dichloroformanilide and 3,4-dichloroacetanilide .
Combined Toxicity with Two-Dimensional Nanomaterials
Summary of the Application
The toxicity of three advanced two-dimensional nanomaterials (TDNMs), in combination with an organic chemical (3,4-dichloroaniline, DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted not only from classical mixture theory but also from structure-activity relationships .
Methods of Application
The toxicity of DCA varied with the type and concentration of TDNMs, as well as the species . The combination of DCA and TDNMs exhibited additive, antagonistic, and synergistic effects .
Results or Outcomes
There is a linear relationship between the different levels (10, 50, and 90%) of effect concentrations and a Freundlich adsorption coefficient (KF) calculated by isotherm models and adsorption energy (Ea) obtained in molecular simulations, respectively . The prediction model incorporating both parameters KF and Ea had a higher predictive power for the combined toxicity than the classical mixture model .
Combined Toxicity with Layered Double Hydroxides
Summary of the Application
The toxicity of two layered double hydroxides (Mg-Al-LDH and Zn-Al-LDH), in combination with 3,4-dichloroaniline (DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted .
Methods of Application
The toxicity of DCA varied with the type and concentration of layered double hydroxides, as well as the species . The combination of DCA and layered double hydroxides exhibited additive, antagonistic, and synergistic effects .
Results or Outcomes
There is a linear relationship between the different levels (10, 50, and 90%) of effect concentrations and a Freundlich adsorption coefficient (KF) calculated by isotherm models and adsorption energy (Ea) obtained in molecular simulations, respectively . The prediction model incorporating both parameters KF and Ea had a higher predictive power for the combined toxicity than the classical mixture model .
Combined Toxicity with Graphene Nanoplatelet
Summary of the Application
The toxicity of a graphene nanoplatelet (GNP), in combination with 3,4-dichloroaniline (DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted .
Methods of Application
The toxicity of DCA varied with the concentration of graphene nanoplatelet, as well as the species . The combination of DCA and graphene nanoplatelet exhibited additive, antagonistic, and synergistic effects .
Results or Outcomes
There is a linear relationship between the different levels (10, 50, and 90%) of effect concentrations and a Freundlich adsorption coefficient (KF) calculated by isotherm models and adsorption energy (Ea) obtained in molecular simulations, respectively . The prediction model incorporating both parameters KF and Ea had a higher predictive power for the combined toxicity than the classical mixture model .
Safety And Hazards
Future Directions
Research into the degradation of 3,4-Dichloroaniline is ongoing. For example, a study found that Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 3,4-Dichloroaniline . This research provides insights into the genetic mechanisms of 3,4-Dichloroaniline degradation by GFJ2, with potential applications in the bioremediation of environments contaminated by phenylurea herbicides .
properties
IUPAC Name |
3,4-dichloro-2,6-dideuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-SDTNDFKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747602 | |
Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroaniline-d2 | |
CAS RN |
1219803-22-1 | |
Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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